molecular formula C9H12BrNO2 B13300319 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

Katalognummer: B13300319
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: LTYHWTBTOZONTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenoxyethanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-bromo-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyethanol structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a consistent yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar in structure but lacks the methyl group.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar but contains an amine group instead of an alcohol group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Contains a pyridine ring instead of a phenol ring.

Uniqueness

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

2-(4-amino-2-bromo-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3

InChI-Schlüssel

LTYHWTBTOZONTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N)Br)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.